Ethyl 6-(methanesulfonyl)hexanoate

Description

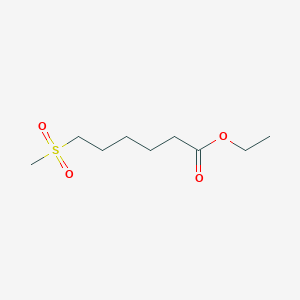

Ethyl 6-(methanesulfonyl)hexanoate is an ester derivative of hexanoic acid featuring a methanesulfonyl (-SO₂CH₃) group at the 6-position of the hexanoate chain. Methanesulfonyl-containing compounds are often employed in pharmaceuticals, agrochemicals, and materials science due to their stability and reactivity .

The synthesis of analogous compounds, such as ethyl 6-(chloroformyl)hexanoate (CAS 14794-32-2), involves reactions with phosphorus pentachloride (PCl₅) or other acylating agents , suggesting that similar methods might apply to the target compound. This compound’s physicochemical properties, such as solubility and thermal stability, likely differ from simpler esters (e.g., ethyl hexanoate) due to the polar sulfonyl moiety.

Properties

Molecular Formula |

C9H18O4S |

|---|---|

Molecular Weight |

222.30 g/mol |

IUPAC Name |

ethyl 6-methylsulfonylhexanoate |

InChI |

InChI=1S/C9H18O4S/c1-3-13-9(10)7-5-4-6-8-14(2,11)12/h3-8H2,1-2H3 |

InChI Key |

WNKRELXYTUGKBX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCS(=O)(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparison of Ethyl 6-Substituted Hexanoate Derivatives

Key Observations :

Reactivity: The methanesulfonyl group in the target compound may act as a leaving group in substitution reactions, akin to ethyl methanesulfonate (EMS), a known mutagen . However, the hexanoate chain in the target compound could modulate reactivity compared to EMS. Ethyl 6-(chloroformyl)hexanoate’s chloroformyl group enables nucleophilic acyl substitution, a property shared with the target compound’s sulfonyl group .

Applications: Flavor Compounds: Ethyl hexanoate and ethyl 3-(methylthio)propanoate are critical aroma components in fruits (e.g., pineapple) and liquors, contributing fruity and sulfurous notes . In contrast, the methanesulfonyl derivative is unlikely to be flavor-active due to its polar, non-volatile nature. Synthetic Intermediates: Ethyl 6-(chloroformyl)hexanoate and the target compound may serve as precursors for liquid crystals or pharmaceuticals. For example, ethyl 6-(4-cyanobiphenyl-4-yloxy)hexanoate (Intermediate 1 in ) is used in liquid crystal synthesis .

Toxicity and Safety: Ethyl methanesulfonate (EMS) is highly toxic and mutagenic, requiring strict handling protocols . Ethyl hexanoate, by contrast, is Generally Recognized as Safe (GRAS) for use in foods, with a read-across assessment supporting its low toxicity .

Physicochemical Properties

Table 2: Flavor Compound Concentrations in Food Products

| Compound | Concentration (mg/L) | Source | Reference |

|---|---|---|---|

| Ethyl hexanoate | 2,221 | Luzhoulaojiao liquor | |

| Ethyl 3-(methylthio)propanoate | Not quantified | Pineapple pulp | |

| Ethyl butanoate | 693 | Luzhoulaojiao liquor |

- Volatility: Ethyl hexanoate’s low molecular weight and non-polar structure make it highly volatile, essential for aroma release. In contrast, the methanesulfonyl derivative’s higher molecular weight and polarity reduce volatility, limiting its use in flavor applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.